2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid
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Overview
Description
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the β-lactamase enzyme in Escherichia coli, thereby preventing the bacteria from breaking down β-lactam antibiotics . Molecular docking studies have shown that this compound binds to the active site of the enzyme, blocking its function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1184913-45-8 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-3-9(12-6-7)10-8(11(13)14)4-5-15-10/h2-6H,1H3,(H,13,14) |
InChI Key |
QSTASOOCTZXFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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